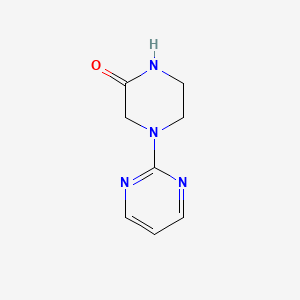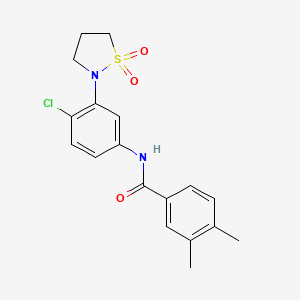![molecular formula C14H19N3O2 B2929165 [4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1553066-19-5](/img/structure/B2929165.png)
[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .
Chemical Reactions Analysis
1,2,4-Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles . The presence of the methoxyethyl and phenylethyl substituents would likely influence the reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl and phenylethyl substituents would likely make the compound more hydrophobic .Wissenschaftliche Forschungsanwendungen
Methanol Reforming-Cu-based Catalysts
Methanol reforming processes, such as methanol decomposition, partial oxidation, steam reforming, and oxidative steam reforming, are vital for hydrogen production. The review discusses Cu-based catalysts used in these reactions, focusing on their kinetic, compositional, and morphological characteristics. It also explores the surface reaction mechanism and various intermediate species involved, highlighting the complexity of methanol reforming reactions in the presence of reactants like oxygen and steam (Siek-Ting Yong et al., 2013).
Methanolysis for Fatty Acid Methyl Esters
The development of rapid procedures for methanolysis of fats and oils to produce fatty acid methyl esters (FAMEs) for gas-liquid chromatography is reviewed. The study presents a rapid and reliable method that provides excellent quantitative results, emphasizing the significance of brief refluxing and the removal of methoxide to achieve good quantitative outcomes (C. Bannon et al., 1982).
Methanol Crossover in Direct Methanol Fuel Cells
This work reviews the influence of methanol crossover in direct methanol fuel cells (DMFCs), a major limitation for their efficiency. It covers the impact of methanol crossover on the performance of DMFCs and efforts towards developing more impermeable polymer electrolytes (A. Heinzel & V. M. Barragán, 1999).
Hydrogen Production from Methanol
This comprehensive review discusses hydrogen production from methanol, focusing on methanol steam reforming, partial oxidation, autothermal reforming, and decomposition. It highlights recent research efforts in catalyst development and reactor technology, emphasizing the role of copper-based and other metal catalysts in enhancing activity and performance (G. García et al., 2021).
Methanol as a Resource for Methanotrophs
Methanotrophs, bacteria that use methane as their sole carbon source, have potential biotechnological applications. This review explores the utilization of methane for producing single-cell protein, biopolymers, soluble metabolites (including methanol), lipids, and other valuable products. It also discusses the genetic engineering of methanotrophs to produce novel compounds (P. Strong et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-19-10-9-17-13(15-16-14(17)11-18)8-7-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAEJSEMIDWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1CO)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2929082.png)
![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)

![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2929088.png)
![methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2929089.png)



![Methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2929096.png)

![2-amino-1-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2929102.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2929103.png)

